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Famciclovir N7-Isomer

Cat. No.: B601345
CAS No.: 131266-15-4
M. Wt: 321.34
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Description

Contextualization of Famciclovir (B1672041) and its Acyclic Nucleoside Analogues

Famciclovir is an antiviral drug classified as an acyclic nucleoside analogue. researchgate.netacs.orgcdnsciencepub.com Specifically, it is a guanine (B1146940) analogue that serves as a prodrug for penciclovir (B1679225). pharmaffiliates.comsigmaaldrich.com Upon oral administration, famciclovir is absorbed and rapidly biotransformed into the active antiviral agent, penciclovir. hres.ca The core structure of these compounds mimics natural deoxynucleosides but lacks the rigid carbohydrate (sugar) ring, featuring a flexible acyclic side chain instead. cdnsciencepub.com This structural modification is key to their mechanism of action. Acyclic nucleoside analogues function by interfering with viral DNA synthesis, thereby inhibiting the replication of viruses like herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govissplc.com The development of acyclic guanosine (B1672433) analogues like acyclovir (B1169), ganciclovir, and penciclovir marked a significant advancement in antiviral therapy. researchgate.netmdpi.com

Structural Isomerism in Purine-Based Compounds: Significance and Challenges

Purine (B94841) bases, the core of compounds like famciclovir, have multiple nitrogen atoms that can be sites for chemical modification, such as alkylation. In the synthesis of famciclovir and similar purine derivatives, the attachment of the acyclic side chain can occur at different nitrogen atoms on the purine ring, leading to the formation of structural isomers. acs.orgnih.govtandfonline.com The most common isomers are the N9- and N7-alkylated products.

The desired biological activity is typically associated with one specific isomer, which in the case of famciclovir is the N9-isomer. acs.orgnih.gov The N7-isomer is generally considered a byproduct. issplc.com The formation of these isomeric mixtures presents a significant challenge in synthetic chemistry, as achieving high regioselectivity (the preferential formation of one isomer over another) is often difficult. acs.orgnih.gov Reaction conditions such as temperature, solvent, and the choice of base can influence the ratio of N7 to N9 isomers formed during synthesis. issplc.comtandfonline.com Consequently, pharmaceutical manufacturing processes must be carefully designed and controlled to minimize the formation of the undesired isomer and include robust purification methods to ensure the final API meets stringent purity specifications. wipo.intgoogle.com The presence of unintended isomers can affect the drug's efficacy and safety profile, making their control and characterization a regulatory requirement.

Research Rationale and Objectives Pertaining to Famciclovir N7-Isomer

The this compound, chemically known as 7-[4-Acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurin, is recognized primarily as a process-related impurity in the synthesis of famciclovir. cleanchemlab.comsynzeal.comchemicea.comchemicalbook.com Its formation is a direct consequence of the alkylation reaction on the purine ring, where the side chain attaches to the N7 position instead of the desired N9 position. issplc.comtandfonline.com

As a known impurity, the N7-isomer is listed in pharmacopeial monographs and is available from various chemical suppliers as a reference standard. cleanchemlab.comsynzeal.comveeprho.comallmpus.com These reference standards are essential for the development and validation of analytical methods used in the quality control of famciclovir. cleanchemlab.comsynzeal.comaquigenbio.com These methods, such as high-performance liquid chromatography (HPLC), allow pharmaceutical manufacturers to detect and quantify the amount of the N7-isomer and other impurities in the API, ensuring that they remain below the limits specified by regulatory bodies like the United States Pharmacopeia (USP). sigmaaldrich.comuspnf.com

Table 1: Chemical Identification of this compound

IdentifierInformationSource(s)
Chemical Name 7-[4-Acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurin cleanchemlab.comsynzeal.comchemicea.com
2-[2-(2-Amino-7H-purin-7-yl)ethyl]propane-1,3-diyl diacetate allmpus.com
CAS Number 131266-15-4 cleanchemlab.comsynzeal.comveeprho.com
Molecular Formula C14H19N5O4 allmpus.com
Molecular Weight 321.33 g/mol allmpus.com
Synonym BRL 48428 cleanchemlab.comsynzeal.com

Despite its established role as a critical process-related impurity, there is a noticeable gap in comprehensive, publicly available academic research focused specifically on the this compound. The majority of detailed information regarding its synthesis and characterization comes from commercial sources that supply it as a certified reference material for analytical and quality control purposes. cleanchemlab.comsynzeal.comveeprho.comallmpus.com

While the synthesis of N7-alkylated purines is a known chemical phenomenon, and methods to control the N7/N9 isomeric ratio are described in the chemical literature, dedicated studies on the specific biological, toxicological, or pharmacological properties of the this compound are not widely published in peer-reviewed journals. nih.govtandfonline.com This highlights a research area where further academic investigation could provide a more complete understanding of this specific molecule, beyond its current status as a monitored impurity in pharmaceutical manufacturing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N5O4 B601345 Famciclovir N7-Isomer CAS No. 131266-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKDLNFKTYJBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131266-15-4
Record name 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Regioselectivity in Famciclovir N7 Isomer Formation

Chemical Synthesis Routes Leading to Acyclic Guanine (B1146940) Nucleoside Isomers

The formation of acyclic guanine nucleoside isomers, including the N7-isomer of famciclovir (B1672041), is a common outcome in several synthetic routes. Understanding these pathways is crucial for developing methods that favor the desired N9 product.

Alkylation Strategies and N-Regioselectivity Challenges (N9 vs. N7)

The alkylation of purine (B94841) derivatives is a cornerstone of famciclovir synthesis, but it is often plagued by a lack of complete regioselectivity, yielding both N9 and N7 isomers. u-szeged.huu-szeged.hu The relative reactivity of the N7 and N9 nitrogen atoms in the purine ring system is influenced by a variety of factors, leading to the formation of this isomeric byproduct. issplc.com

A common starting material for famciclovir synthesis is 2-amino-6-chloropurine (B14584). tandfonline.comtandfonline.com Its alkylation with an appropriate side chain is a key step, but this reaction rarely proceeds with absolute regiospecificity, resulting in a mixture of the N9 and N7 isomers. u-szeged.huu-szeged.hutandfonline.comtandfonline.com The reaction of 2-amino-6-chloropurine with alkylating agents under basic conditions consistently produces both N9 and N7 alkylated products. tandfonline.comtandfonline.com For instance, one synthetic route involves the condensation of 2-amino-6-chloropurine with a specific side chain, which leads to the generation of the N7-isomer at a significant level, sometimes around one-third of the reaction mixture. google.com The similar properties of the N7 and N9 isomers make their separation challenging, often requiring chromatographic techniques that are not ideal for large-scale industrial production. google.comresearchgate.net

To enhance the selectivity of the N9-alkylation, various protecting group strategies have been explored. The introduction of protecting groups on the guanine moiety can alter the electronic and steric environment of the N7 and N9 positions, thereby influencing the outcome of the alkylation reaction. researchgate.netacs.orgfigshare.com For example, the use of N2,N9-diacetylguanine has been investigated to overcome the challenge of regioselective alkylation. acs.orgfigshare.com The reaction conditions, such as the presence or absence of an acid catalyst, can dramatically shift the product distribution between the N7 and N9 isomers. acs.orgfigshare.com

Research has shown that acid-catalyzed reactions of N2,N9-diacetylguanine tend to favor the formation of the N7-isomer, while non-catalyzed reactions can yield the N9-isomer in almost quantitative amounts. acs.orgfigshare.com Similarly, protecting the O6 position of guanine derivatives, for instance with a diphenylcarbamoyl group, has been shown to improve N9 selectivity in glycosylation reactions. researchgate.netscispace.com The use of silyl (B83357) protecting groups has also been employed to achieve high yields of 9-substituted guanine compounds with no detectable N7-isomer. researchgate.net

The reaction temperature is another critical parameter that can affect the N9/N7 isomer ratio. issplc.com The choice of solvent and base are also known to have a significant impact on the regioselectivity of the alkylation. tandfonline.comtandfonline.comub.edu For instance, using lithium hydride as a base has been shown to increase the formation of the N9 isomer compared to potassium carbonate. tandfonline.com Microwave-assisted synthesis has also been explored as a method to improve regioselectivity and reaction yields. ub.edu

Alkylation of Purine Derivatives (e.g., 2-amino-6-chloropurine)

Byproduct Formation and Yield Optimization in Famciclovir Synthesis

The formation of the N7-isomer is a primary concern in famciclovir synthesis as it represents a loss of valuable starting material and necessitates purification steps that can be costly and time-consuming. issplc.comgoogle.com The goal of yield optimization is, therefore, intrinsically linked to minimizing the formation of this byproduct. issplc.com

ReactantAlkylating AgentConditionsN9:N7 RatioReference
2-amino-6-chloropurinetrans-2-alkyl-5-iodoethyl-1,3-dioxanesBasic conditionsDependent on alkyl group size tandfonline.comtandfonline.com
N2,N9-diacetylguanineOBDDAAcid-catalyzedN7 major acs.orgfigshare.com
N2,N9-diacetylguanineOBDDANon-catalyzedN9 major acs.orgfigshare.com
2-amino-6-chloropurineBromide 4Basic conditions5.5:1 tandfonline.com
6-chloropurine (B14466)Methyl iodideDBU, acetonitrile (B52724)1.5:1 ub.edu

Strategies for Regioselective Synthesis of N9-Isomers and Minimization of N7-Isomer

Given the challenges associated with N7-isomer formation, significant research has been directed towards developing synthetic strategies that favor the formation of the desired N9-isomer.

Development of Novel Synthetic Pathways to Enhance N9-Selectivity

Researchers have devised several novel pathways to improve N9-selectivity. One approach involves modifying the purine starting material. For example, the use of 7-substituted guanine derivatives, such as 7-benzylguanine, has been shown to direct alkylation to the N9 position. u-szeged.hutandfonline.com In this strategy, the N7 position is temporarily blocked, forcing the alkylation to occur at the N9 position, after which the N7-blocking group is removed. u-szeged.hu

StrategyKey FeatureOutcomeReference
N7-ProtectionUse of 7-benzylguanineDirects alkylation to N9 u-szeged.hutandfonline.com
Alkylating Agent ModificationIntroduction of bulky substituentsIncreased N9 selectivity tandfonline.com
Reaction Condition OptimizationNon-catalyzed reaction of diacetylguanineHigh yield of N9-isomer acs.orgfigshare.com
IsomerizationHeating the N7-isomerConversion to the N9-isomer u-szeged.hu

Isomerization Techniques for Acyclic Nucleosides (N7 to N9)

Acid catalysis is a prominent technique for effecting this isomerization. Research detailed in a patent for the synthesis of acyclic nucleoside intermediates demonstrates the conversion of an N7-isomer, specifically N²-acetyl-7-[(2-acetoxyethoxy)methyl] guanine, to its corresponding N9-isomer. google.com The process involves heating a mixture containing the N7-isomer in the presence of an acid catalyst, such as p-toluene sulfonic acid (p-TsOH). google.com The data indicates that in a homogeneous mixture, the ratio of N9 to N7 isomer can reach approximately 2.3 to 2.6. google.com However, the concentration of the acid catalyst has a substantial impact on this equilibrium; higher concentrations of the acid can lead to a decrease in the N9/N7 isomer ratio. google.com The transformation to equilibrium can be slow, potentially taking up to 15 hours. google.com

Catalyst Concentration (p-TsOH)N9/N7 Isomer Ratio
Low2.3 - 2.6
HighSubstantially lower

This table illustrates the effect of acid catalyst concentration on the equilibrium ratio of N9 to N7 isomers during isomerization, based on findings from patent literature. google.com

Another approach for the isomerization of a separated N7-isomer involves treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). In the context of glycosylation reactions for nucleoside synthesis, an undesired N7-isomer of a 6-chloropurine derivative was successfully isomerized to the desired N9-isomer in 53% yield by heating with TMSOTf in toluene. beilstein-journals.org This demonstrates that Lewis acids can also effectively mediate the N7 to N9 conversion. beilstein-journals.org

Biocatalytic Approaches in Nucleoside Synthesis and Isomer Control

Biocatalysis offers a powerful alternative to traditional chemical methods, providing highly selective and environmentally benign synthetic strategies for pharmaceutical production. rsc.org Enzymes can exert precise control over stereochemistry and regioselectivity, which is particularly advantageous in complex syntheses like those for nucleoside analogues, thereby minimizing the formation of unwanted isomers.

The direct enzymatic control of N-alkylation on the purine ring is an area of ongoing research. While the biotransformation of the famciclovir prodrug to its active metabolite penciclovir (B1679225) is known to be mediated by aldehyde oxidase, the initial regioselective construction of the N9-alkylated purine is typically a chemical step. swissbiotech.org However, the broader field of biocatalysis has identified enzymes capable of precise N-alkylation. For instance, DNAzymes have been developed that can catalyze the site-specific N-alkylation of nucleobase amines within an oligonucleotide strand. oup.com Furthermore, enzymes involved in natural nucleoside biosynthesis, such as purine phosphoribosyl transferases (PRTs), catalyze the specific coupling of a nucleobase to a sugar at the N9 position, demonstrating nature's solution to regioselectivity. mdpi.com The application of such specific biocatalysts to the synthesis of acyclic nucleosides like famciclovir represents a promising strategy for eliminating the formation of the N7-isomer from the outset. rsc.orgnih.gov

Enzyme/BiocatalystApplication in or related to Nucleoside SynthesisType of Isomer Control
Lipase (B570770) (Candida cylindracea)Resolution of a racemic ester intermediate for famciclovir/penciclovir synthesis. rsc.orgrsc.orgStereoisomerism
Aldehyde OxidaseBiotransformation of famciclovir (prodrug) to penciclovir (active drug). swissbiotech.orgMetabolic Conversion
Purine Phosphoribosyl Transferases (PRTs)Catalyze coupling of a nucleobase with PRPP to form 5'-NMPs. mdpi.comRegioisomerism (N9 specific)
DNAzymesSite-specific N-alkylation of nucleobases in oligonucleotides. oup.comRegioisomerism

This table summarizes the roles of various biocatalysts in controlling isomerism in the synthesis of nucleosides and their analogues.

Advanced Analytical Characterization and Impurity Profiling of Famciclovir N7 Isomer

Chromatographic Separation Techniques

The separation and quantification of the Famciclovir (B1672041) N7-Isomer from famciclovir and other related substances are primarily achieved through advanced chromatographic techniques. The polarity and structural similarity of the isomers demand high-resolution methods to ensure accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of famciclovir and its impurities. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the separation and quantification of the N7-isomer.

The development of a stability-indicating HPLC method is crucial for resolving the N7-isomer from famciclovir and its degradation products. Typical method development involves the optimization of several parameters to achieve the desired separation.

Chromatographic Conditions: A variety of stationary phases and mobile phases have been utilized for the effective separation of famciclovir and its N7-isomer. C18 and C8 columns are frequently employed due to their hydrophobic interaction capabilities. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution is commonly preferred over isocratic elution to achieve better resolution of all impurities.

Method Validation: Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

ParameterTypical Specification
Specificity The method should be able to resolve the Famciclovir N7-Isomer from famciclovir and other potential impurities and degradation products. No interference from the blank or placebo should be observed at the retention time of the analyte.
Linearity A linear relationship between the concentration and the peak area should be established over a defined range (e.g., LOQ to 150% of the specification limit for the impurity). The correlation coefficient (r²) should be > 0.99.
Accuracy The recovery of the N7-isomer spiked into a sample matrix should be within a predefined acceptance range (e.g., 90-110%).
Precision (RSD) The relative standard deviation (RSD) for replicate injections should be not more than 5% for repeatability and intermediate precision.
LOD The lowest concentration of the N7-isomer that can be detected but not necessarily quantified. Typically in the range of 0.01-0.05% with respect to the famciclovir concentration.
LOQ The lowest concentration of the N7-isomer that can be quantified with acceptable precision and accuracy. Typically in the range of 0.03-0.15% with respect to the famciclovir concentration.

Forced Degradation Studies: Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. Famciclovir is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress. The method should be capable of separating the N7-isomer from any degradation products formed under these conditions.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is generally not the primary method for the analysis of famciclovir and its N7-isomer due to their low volatility and thermal lability. However, GC can be employed for the analysis of volatile impurities or after derivatization of the non-volatile compounds.

For the analysis of famciclovir and its isomers by GC, a derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group.

Derivatization and GC-MS Analysis: The derivatized analytes can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer provides structural information, which aids in the identification of the impurities. While not a routine quality control method for the N7-isomer, GC-MS can be a valuable tool in research and development for the characterization of unknown volatile impurities or for specific analytical challenges.

Supercritical Fluid Chromatography (SFC) for Isomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of isomers due to its unique properties of low viscosity and high diffusivity of the mobile phase (supercritical CO2). SFC often provides orthogonal selectivity to HPLC and can be particularly advantageous for separating structurally similar compounds like the N7- and N9-isomers of famciclovir.

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. The separation can be optimized by adjusting the pressure, temperature, and the composition of the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. While specific applications for the this compound are not widely published in scientific literature, the technique's proven success in separating other purine (B94841) isomers suggests its high potential in this area.

Chiral Chromatography for Enantiomeric Purity (if applicable to N7-isomer's structure or related compounds)

The this compound itself is not chiral. However, chiral centers can be present in some of the starting materials or intermediates used in the synthesis of famciclovir. Chiral chromatography would be applicable if any of the related impurities or degradation products are chiral and need to be resolved into their respective enantiomers. For instance, the hydrolysis of one of the acetyl groups of famciclovir or its N7-isomer could potentially create a chiral center. In such cases, chiral HPLC or chiral SFC would be the methods of choice for determining the enantiomeric purity of these related compounds.

Spectroscopic Elucidation and Confirmation of Structure

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the N7-isomer, the side chain is attached to the nitrogen at position 7 of the purine ring, whereas in famciclovir (N9-isomer), it is attached at position 9. This difference in the point of attachment leads to distinct chemical shifts for the protons and carbons in the vicinity of the substitution, particularly the C4, C5, and C6 carbons and the C8 proton of the purine ring, as well as the protons of the methylene (B1212753) group of the side chain directly attached to the nitrogen.

Expected NMR Data for this compound:

¹H NMR (Typical Shifts in DMSO-d₆) ¹³C NMR (Typical Shifts in DMSO-d₆)
Proton Chemical Shift (δ, ppm)
H-8 (purine)~ 8.0
H-6 (purine)~ 7.8
NH₂ (amino)~ 6.5
CH₂-N (side chain)~ 4.2
CH (side chain)~ 2.5
CH₂-CH (side chain)~ 2.0
CH₂-O (side chain)~ 4.0
CH₃ (acetyl)~ 2.0

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to confirm the assignments and provide unequivocal structural proof of the N7-isomer.

1H-NMR and 13C-NMR for Isomer Differentiation (e.g., C5 chemical shifts)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the this compound through fragmentation analysis. pharmaffiliates.comijpsjournal.combiomedres.ussigmaaldrich.com

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. nih.govacs.orgmdpi.com The this compound has the same molecular formula (C₁₄H₁₉N₅O₄) and, therefore, the same exact mass as famciclovir. synzeal.comallmpus.compharmaffiliates.com HRMS can confirm the presence of a compound with this formula, distinguishing it from impurities with different elemental compositions.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern serves as a fingerprint for the molecule's structure. While both famciclovir and its N7-isomer have the same precursor ion mass, their fragmentation patterns can differ due to the different substitution on the purine ring. biomedres.usnih.govbiomedres.us

In positive-ion mode, the protonated molecule [M+H]⁺ of famciclovir (m/z 322) undergoes characteristic losses of acetic acid (60 Da) and ketene (B1206846) (42 Da) from the side chain. nih.gov The N7-isomer is expected to show similar initial losses from the side chain. However, subsequent fragmentation involving the purine ring may differ, providing a basis for differentiation. The fragmentation pathways are crucial for confirming the identity of the isomer in complex mixtures. biomedres.usbiomedres.us

Table 2: Representative MS/MS Fragmentation Data

Precursor Ion (m/z) Major Product Ions (m/z) Interpretation of Fragment
322 [M+H]⁺280Loss of ketene (C₂H₂O)
322 [M+H]⁺262Loss of acetic acid (CH₃COOH)
262220Subsequent loss of ketene
262202Subsequent loss of acetic acid

This table shows common fragmentation patterns for famciclovir, which can be compared against the specific pattern of the N7-isomer for confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the this compound. pharmaffiliates.comsigmaaldrich.com

Infrared (IR) Spectroscopy: The IR spectrum of the N7-isomer will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the acetate (B1210297) esters, and C-N and C=C stretching for the purine ring. While the IR spectra of the N7 and N9 isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution pattern on the purine ring. glppharmastandards.comijpsjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the purine chromophore. The position of the absorption maximum (λmax) is sensitive to the substitution on the purine ring. Therefore, the N7-isomer will likely exhibit a different λmax compared to famciclovir. This difference can be utilized in chromatographic methods with UV detection to distinguish and quantify the isomers. ijpsjournal.comresearchgate.netscience.gov For instance, famciclovir is often detected at wavelengths around 215 nm, 221 nm, or 312 nm depending on the analytical method. ijpsjournal.comresearchgate.netnih.gov

Impurity Identification and Quantification in Pharmaceutical Research

The identification and quantification of the this compound are crucial for ensuring the quality and safety of famciclovir drug products. chemicalbook.comnih.govsynzeal.comallmpus.comglppharmastandards.compharmaffiliates.comijpsjournal.combiomedres.usnih.govresearchgate.net Various analytical methods, primarily high-performance liquid chromatography (HPLC), are developed and validated for this purpose. nih.govresearchgate.net

These stability-indicating HPLC methods are designed to separate famciclovir from its process-related impurities and degradation products. nih.gov The methods typically use a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net The detection is commonly performed using a UV detector. researchgate.net

The validation of these methods is performed according to ICH guidelines, assessing parameters such as: researchgate.netnih.gov

Specificity: The ability of the method to resolve the N7-isomer from famciclovir and other potential impurities.

Linearity: The linear relationship between the concentration of the N7-isomer and the analytical response.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the N7-isomer that can be reliably detected and quantified.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

LC-MS/MS methods are also employed for the simultaneous quantification of multiple impurities, including the N7-isomer, especially for genotoxic impurities where very low detection limits are required. ijper.orgresearchgate.net

Role as a Process-Related Impurity or Related Substance

The this compound, chemically identified as 7-[4-Acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine, is a significant process-related impurity formed during the synthesis of Famciclovir. chemicalbook.comsynzeal.comcleanchemlab.com Its formation is intrinsically linked to the alkylation of the purine ring system, a key step in the synthesis of Famciclovir. While the desired reaction pathway involves the alkylation of the 2-amino-6-chloropurine (B14584) intermediate at the N9 position, competitive alkylation can occur at the N7 position, leading to the generation of this isomeric impurity. issplc.comresearchgate.net

The synthesis of Famciclovir often involves reacting a purine derivative with an appropriate side chain. issplc.com The regioselectivity of this N-alkylation is a known challenge in purine chemistry. researchgate.net Factors such as the choice of solvent, reaction temperature, and base can influence the ratio of the desired N9-isomer to the undesired N7-isomer. issplc.com For instance, research into the synthesis process of Famciclovir shows that optimizing reaction conditions, such as temperature, is crucial for minimizing the generation of impurities and maximizing the yield of the N9 product. issplc.com The N7-isomer is therefore considered a critical quality attribute to be monitored in the Famciclovir drug substance. Its official recognition as a related substance is evident in its inclusion in impurity profiles by various pharmaceutical standard suppliers. pharmaffiliates.compharmaffiliates.compharmaffiliates.com

Development of Analytical Methods for Quality Control and Research Applications

To ensure the quality of Famciclovir, robust analytical methods are essential for the detection and quantification of the N7-isomer and other related substances. cleanchemlab.com Regulatory bodies require that impurities are monitored and controlled within specified limits. ijpsjournal.com Consequently, various chromatographic techniques have been developed and validated for this purpose, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netijper.org

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the routine analysis of Famciclovir and its impurities. researchgate.netresearchgate.net These methods are developed to provide sufficient resolution between the main Famciclovir peak and the peaks of all potential impurities, including the N7-isomer. uspnf.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, precise, accurate, specific, and robust. ijpsjournal.comresearchgate.net

For impurities that may have genotoxic potential, highly sensitive methods like LC-MS/MS are employed. A study on the genotoxic impurities of Penciclovir (B1679225) (the active metabolite of Famciclovir) developed an LC-MS/MS method to quantify the N7-isomer of Penciclovir, among other impurities. ijper.org This method utilizes Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, allowing for quantification at parts-per-million (ppm) levels. ijper.org

Below is a summary of typical analytical conditions used for the analysis of Famciclovir and its isomers.

Parameter RP-HPLC Method LC-MS/MS Method (for Penciclovir N7-Isomer)
Technique Reverse-Phase High-Performance Liquid ChromatographyLiquid Chromatography-Tandem Mass Spectrometry
Column Kromasil C18 (4.6 mm x 250 mm, 5µm) or equivalent L1/L7 packing. researchgate.netuspnf.comZorbax SB C8 (100 mm x 4.6 mm, 3.5 µm). ijper.org
Mobile Phase Gradient or isocratic elution using a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., phosphate, acetate). researchgate.netresearchgate.netuspnf.comGradient elution with 10 mM Ammonium bicarbonate in water and a mixture of Methanol and Acetonitrile. ijper.org
Flow Rate 1.0 - 1.5 mL/min. uspnf.comuspnf.com0.6 mL/min. ijper.org
Detection UV Detector at 220 nm, 225 nm, or 312 nm. ijpsjournal.comresearchgate.netuspnf.comQ-TOF Mass Spectrometer with ESI in positive mode; Multiple Reaction Monitoring (MRM). ijper.org
Application Quality control, assay, and impurity profiling of Famciclovir drug substance. ijpsjournal.comresearchgate.netQuantification of potential genotoxic impurities at trace levels. ijper.org

Comprehensive Structure Elucidation Reports (SER) for Impurity Standards

The unequivocal identification of an impurity is fundamental to its control. For this purpose, pure reference standards of impurities like the this compound are synthesized. synzeal.com These standards are used to confirm the identity of impurity peaks in chromatographic analyses and to accurately quantify them. synzeal.com Suppliers of these reference materials provide a comprehensive data package, often referred to as a Structure Elucidation Report (SER) or Certificate of Analysis (CoA), which confirms the compound's identity and purity. allmpus.comveeprho.com

A comprehensive SER for the this compound standard includes data from a suite of advanced analytical techniques. allmpus.comglppharmastandards.com This report provides orthogonal evidence to confirm that the material's structure is consistent with the N7-isomer of Famciclovir. veeprho.com The data package is crucial for analytical method development, validation, and for use in regulatory submissions such as Abbreviated New Drug Applications (ANDA). synzeal.comcleanchemlab.com

The following table outlines the key components of a Structure Elucidation Report for an impurity standard like this compound.

Analytical Technique Purpose in Structure Elucidation
¹H NMR (Proton Nuclear Magnetic Resonance) Provides detailed information on the proton environment, confirming the number and connectivity of hydrogen atoms and the specific attachment of the side chain to the N7 position of the purine ring. allmpus.comglppharmastandards.com
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Determines the number and types of carbon atoms in the molecule, complementing the ¹H NMR data to build a complete picture of the carbon skeleton. allmpus.comglppharmastandards.com
MS (Mass Spectrometry) Confirms the molecular weight of the compound (321.33 g/mol for this compound) and provides a fragmentation pattern that serves as a fingerprint, helping to verify the structure. pharmaffiliates.comallmpus.comglppharmastandards.com
IR (Infrared Spectroscopy) Identifies the various functional groups present in the molecule, such as N-H (amine), C=O (ester), and C-O bonds, which must be consistent with the proposed structure. allmpus.comglppharmastandards.com
HPLC (High-Performance Liquid Chromatography) Establishes the purity of the reference standard by separating it from any residual starting materials or other impurities. allmpus.comglppharmastandards.com
TGA (Thermogravimetric Analysis) Measures changes in mass as a function of temperature, which can be used to determine potency and assess thermal stability. allmpus.comglppharmastandards.com

This rigorous characterization ensures that the reference standard is suitable for its intended analytical purpose, providing confidence in the quality control of Famciclovir. cleanchemlab.com

Degradation Pathways and Chemical Stability Studies of Famciclovir N7 Isomer

Forced Degradation Studies: Photolytic, Thermal, Hydrolytic, and Oxidative Stress Conditions

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. researchgate.net Such studies for famciclovir (B1672041) and its related substances, including the N7-isomer, have been conducted under conditions of photolytic, thermal, hydrolytic, and oxidative stress as mandated by guidelines from the International Conference on Harmonisation (ICH). imedpub.com

While specific degradation data for the isolated N7-isomer is not extensively detailed in the public domain, studies on famciclovir provide insights into the stability of the purine (B94841) ring and its side chains, which would be applicable to the N7-isomer.

Photolytic Stability: When subjected to light, famciclovir has shown a low level of degradation. In one study, exposure to 10,000 Lux for 120 hours resulted in only a 0.2% degradation of the parent compound. imedpub.com This suggests that the purine structure, common to both N7 and N9 isomers, possesses a degree of photostability.

Thermal Stability: Thermal degradation studies on famciclovir indicate good stability at routine temperatures. researchgate.net Significant decomposition of famciclovir begins at approximately 205°C. researchgate.net A study on famciclovir drug substance showed only 0.6% degradation after being heated at 80°C for 120 hours. imedpub.com The N7-isomer is expected to exhibit similar thermal behavior due to its structural similarity to the N9-isomer.

Hydrolytic Stability: The stability of famciclovir under hydrolytic conditions is dependent on the pH. It is susceptible to degradation under both acidic and basic conditions. smolecule.com Alkaline-induced degradation of famciclovir has been specifically studied to develop stability-indicating analytical methods. nih.gov The ester side chains of both the N7 and N9 isomers are prone to hydrolysis, which would lead to the formation of corresponding alcohol derivatives.

Oxidative Stability: Exposure to oxidative conditions, such as hydrogen peroxide, leads to significant degradation of famciclovir. In one experiment, treatment with 30% hydrogen peroxide at 90°C for 20 minutes resulted in a 25% degradation of famciclovir. imedpub.com This indicates that the purine ring system is susceptible to oxidation.

The following table summarizes the results from forced degradation studies on famciclovir, which can be extrapolated to understand the stability of the N7-isomer.

Stress ConditionParameters% Degradation of Famciclovir
Oxidative 30% H₂O₂ at 90°C for 20 min25.0%
Thermal 80°C for 120 Hrs0.6%
Photolytic 10 K Lux for 120 Hrs0.2%
Humidity 92% RH at 25°C for 120 Hrs0.3%

Data sourced from a stability-indicating HPLC method development study for famciclovir. imedpub.com

Identification and Characterization of Degradation Products

The characterization of degradation products is crucial for understanding the decomposition pathways. For famciclovir and its isomers, degradation can occur at the purine ring or the ester-containing side chain.

Under hydrolytic conditions, the primary degradation products are expected to be the mono- and di-deacetylated derivatives of the famciclovir isomers. For the N7-isomer, this would result in the formation of 2-Amino-7-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine and its monoacetyl intermediate.

Oxidative degradation can lead to the formation of N-oxides and other oxidized species of the purine ring. Thermal stress may induce more complex decomposition, potentially involving both the purine ring and the side chain simultaneously. researchgate.net

Mechanistic Elucidation of Decomposition Routes

The decomposition of famciclovir isomers primarily involves two pathways:

Hydrolysis of the Ester Groups: The two ester groups on the side chain are susceptible to hydrolysis, particularly under acidic or basic conditions. This is a common degradation pathway for prodrugs that utilize ester moieties to enhance bioavailability. The hydrolysis proceeds in a stepwise manner, first forming the monoacetyl derivative and then the fully deacetylated compound, which is analogous to penciclovir (B1679225) but with the side chain at the N7 position.

Modification of the Purine Ring: The purine ring can undergo oxidation, leading to the formation of N-oxides or other related species. Thermal decomposition studies on famciclovir suggest that the purine and the side chain may decompose concurrently rather than through a stepwise loss of the side chain followed by ring degradation. researchgate.net

Comparative Stability Analysis with Famciclovir (N9-Isomer)

The N9-isomer, famciclovir, is the therapeutically active form, and its stability is well-documented. imedpub.comresearchgate.netnih.gov The N7-isomer, being a positional isomer, shares the same fundamental chemical structure, differing only in the point of attachment of the side chain to the purine ring. chemicalbook.com

Generally, N9-substituted purines are thermodynamically more stable than their N7 counterparts. nih.govgoogleapis.com This inherent difference in stability can be observed during synthesis, where the formation of the N9-isomer is often favored under thermodynamic control. google.comnih.gov Some studies have even explored the isomerization of the N7-isomer to the more stable N9-isomer under certain conditions, such as heating. researchgate.netgoogle.comresearchgate.net

In terms of degradation, while both isomers are susceptible to the same types of reactions (hydrolysis, oxidation), the rates of degradation may differ. The electronic environment of the purine ring is altered by the position of the side chain, which can influence the reactivity of the ring and the lability of the ester groups. However, without direct comparative forced degradation studies on the isolated isomers, specific quantitative differences in stability are difficult to ascertain from the available literature. It is reasonable to infer that under identical stress conditions, the degradation profile of the N7-isomer would be qualitatively similar to that of the N9-isomer, though the extent of degradation might vary.

In Vitro Metabolic and Biotransformation Studies of Famciclovir N7 Isomer Non Human/mechanistic Focus

Enzymatic Transformations and Identification of Metabolites.smolecule.comresearchgate.net

In vitro studies utilizing various biological systems have been instrumental in identifying the metabolic pathways of the Famciclovir (B1672041) N7-Isomer. The primary transformation involves enzymatic conversion to penciclovir (B1679225), the active antiviral agent. smolecule.com

Investigations with Specific Isolated Enzymes

Research has pointed to the involvement of aldehyde oxidase, a molybdenum hydroxylase enzyme, in the metabolic conversion of famciclovir prodrugs. smolecule.com This enzyme is crucial for the 6-oxidation reaction that transforms the intermediate metabolite into the active antiviral form. smolecule.com While direct studies isolating specific enzymes for the N7-isomer are not extensively detailed in the provided results, the known metabolism of the parent compound, famciclovir, suggests that similar enzymes would be involved. The enzymatic conversion of the deoxy intermediate metabolite to the active form occurs rapidly in human liver cytosol. smolecule.com

Hydrolases, such as lipases and esterases, are another class of enzymes relevant to the metabolism of famciclovir and its isomers. rsc.orgnih.gov These enzymes are responsible for cleaving ester bonds, a key step in the activation of many prodrugs. rsc.orgnih.gov For instance, lipase (B570770) from Candida cylindracea has been used to resolve racemic intermediates in the synthesis of famciclovir and penciclovir. rsc.org Human carboxylesterases, hCE1 and hCE2, are significantly involved in the metabolism of ester-containing drugs. nih.gov

Biotransformation in Cellular and Subcellular Systems (e.g., liver microsomes, S9 fractions).smolecule.comshu.ac.ukthermofisher.com

Liver microsomes and S9 fractions are standard in vitro tools for studying drug metabolism as they contain a rich variety of metabolic enzymes. thermofisher.com Studies using human liver cytosol have demonstrated robust aldehyde oxidase activity, efficiently converting the deoxy intermediate of famciclovir to the active metabolite. smolecule.com The biotransformation in these systems indicates a predictable pathway with penciclovir being the main metabolite. smolecule.com

Metabolic stability assays using liver microsomes are a common strategy to determine the intrinsic clearance of a compound. tandfonline.com These assays, often fortified with co-factors like NADPH, are used to assess both Phase I and Phase II metabolism. tandfonline.commdpi.com While specific data for the Famciclovir N7-Isomer in these systems is not detailed, the general methodology involves incubating the compound with liver microsomes or S9 fractions and monitoring its depletion over time. tandfonline.commdpi.com

Table 1: Common Subcellular Fractions for In Vitro Metabolism Studies

FractionDescriptionKey Enzymes Present
Liver Microsomes Vesicles of the endoplasmic reticulum.Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs)
S9 Fraction Supernatant from a 9000g centrifugation of liver homogenate.CYPs, FMOs, UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Aldehyde oxidase (AOX)
Cytosol The soluble portion of the cytoplasm.Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Aldehyde oxidase (AOX), Alcohol dehydrogenases (ADHs)

Mechanistic Studies of Biotransformation Pathways

The biotransformation of famciclovir and its isomers to the active drug, penciclovir, involves a multi-step process. The key mechanistic step is the oxidation at the 6-position of the purine (B94841) ring, catalyzed by aldehyde oxidase. smolecule.com This enzymatic reaction involves the molybdenum cofactor site within the aldehyde oxidase structure. smolecule.com The synthesis of famciclovir often produces the N7-isomer as a byproduct, and methods have been developed to control its formation. smolecule.com

The study of biotransformation pathways can be complex, and unexpected products can arise from non-standard metabolic reactions. shu.ac.uk Tools like the University of Minnesota Pathway Prediction System (UM-PPS) can be used to predict plausible biotransformation pathways for chemical compounds. rsc.org

Interaction with Biological Systems at the Molecular Level (excluding clinical outcomes)

At the molecular level, the N7-isomer of famciclovir, being a nucleoside analog, is expected to interact with enzymes involved in nucleoside metabolism and nucleic acid synthesis. The positional isomerism, with the side chain at the N7 position instead of the N9 position, significantly impacts its biological activity. The N7-isomer can undergo keto-to-enol tautomerization, which can alter its base-pairing properties and potentially influence nucleic acid structure and function. This interaction is a key aspect of its mechanism of action and is a subject of study in understanding drug action and resistance.

Impact of Isomerism on Enzymatic Processing and Metabolic Fate (e.g., phosphoramidate (B1195095) ProTides).distantreader.orgacs.org

Isomerism plays a critical role in the enzymatic processing and metabolic fate of drug molecules. In the synthesis of purine nucleoside analogs, controlling the formation of N7 versus N9 isomers is a significant challenge, as the N9 isomers are often the desired, more active products. researchgate.netresearchgate.net The ratio of N9 to N7 alkylated products can be influenced by the reaction conditions and the substituents on the purine ring. researchgate.net

The ProTide technology, which involves creating phosphoramidate prodrugs of nucleoside analogs, highlights the importance of stereoisomerism. distantreader.orgcardiff.ac.uk These ProTides are chiral at the phosphorus center, and the different diastereomers (Sp and Rp) can have vastly different biological activities due to the stereoselective nature of the activating enzymes. distantreader.orgacs.org For example, the Sp isomer of Sofosbuvir is significantly more active than the Rp isomer. distantreader.org The enzymatic hydrolysis of these ProTides, often the first step in their activation, is stereoselective. distantreader.orgacs.org Studies on phosphoramidate ProTides of acyclovir (B1169) have shown that Rp-isomers are generally more favorable substrates for enzymatic hydrolysis by carboxypeptidase Y than the Sp-isomers. acs.orgnih.gov This demonstrates that the spatial arrangement of atoms in an isomer can profoundly affect its interaction with enzymes and its subsequent metabolic fate.

Computational and Theoretical Chemistry of Famciclovir N7 Isomer

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in establishing the intrinsic properties of the Famciclovir (B1672041) N7-isomer, independent of environmental factors. These calculations offer a detailed view of its electronic landscape and conformational possibilities.

Electronic Structure and Conformation Analysis

The electronic structure of the Famciclovir N7-isomer is dictated by the arrangement of its constituent purine (B94841) ring and the flexible acyclic side chain. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to determine the most stable tautomeric and conformational states. d-nb.infoacs.org For purine analogues, the N7 and N9 isomers are common, and their relative stability is influenced by both the substituent and the environment. acs.org In the gas phase, for many purines, the 9H tautomer is more stable than the 7H tautomer; however, the presence of substituents and solvent effects can alter this preference. acs.org

Table 1: Theoretical Relative Energies of Purine Tautomers (Note: This table represents generalized findings for the purine core and the trend can be influenced by the specific substituent of the this compound. Data is illustrative and based on general quantum chemical studies of purines.)

TautomerRelative Energy (kcal/mol) in Gas Phase (Illustrative)Relative Energy (kcal/mol) in Water (Illustrative)
9H-Purine0.00.0
7H-Purine2.0 - 5.01.0 - 3.0
3H-Purine> 10.0> 8.0
1H-Purine> 10.0> 8.0

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the characterization of the this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the structure of the N7-isomer. For purine isomers, distinct differences in the chemical shifts of the purine ring carbons and protons are expected between the N7 and N9 substituted forms. mdpi.com For instance, in related purine nucleosides, the C5 signal in the ¹³C-NMR spectrum is notably shifted between N7 and N9 isomers, providing a diagnostic marker. mdpi.com

UV-Vis Absorption: The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The calculated maximum absorption wavelengths (λmax) correspond to electronic transitions, primarily π→π* transitions within the purine ring. The position of the substituent on the purine ring influences the energy of these transitions, leading to different absorption profiles for the N7 and N9 isomers. ijpsjournal.com

Table 2: Predicted Spectroscopic Data for a Generic N7-Substituted 2-Aminopurine Core (Note: These values are illustrative and would need to be specifically calculated for the this compound.)

PropertyPredicted Value
¹³C NMR Chemical Shift (C5)~110-115 ppm
¹³C NMR Chemical Shift (C4)~148-152 ppm
¹³C NMR Chemical Shift (C8)~138-142 ppm
UV-Vis λmax~270-290 nm

Molecular Orbital Analysis

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the this compound. heteroletters.orgmazums.ac.ir The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mazums.ac.ir

For purine systems, the HOMO is typically a π-orbital distributed over the purine ring, while the LUMO is a π*-orbital. The presence of the electron-donating amino group at the C2 position and the alkyl substituent at the N7 position will influence the energies and distributions of these frontier orbitals. acs.org

Molecular Dynamics and Docking Simulations (for mechanistic insights into binding or interactions, not clinical efficacy)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound in a solvated environment. nih.govysu.am These simulations provide a picture of the conformational flexibility of the acyclic side chain and its interactions with solvent molecules over time. Such studies can reveal the predominant solution-phase conformations, which may differ from the gas-phase minimum energy structures.

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a target protein. rsc.orgsciengine.com While Famciclovir itself is a prodrug that is converted to penciclovir (B1679225), docking studies of the N7-isomer with relevant enzymes (e.g., viral or cellular kinases) could offer mechanistic insights into why it may or may not be recognized and metabolized in the same way as the N9-isomer (famciclovir). nih.gov These simulations could highlight differences in binding modes, interaction energies, and key intermolecular interactions (or lack thereof) within the enzyme's active site.

Structure-Activity Relationship (SAR) at a Theoretical Level (e.g., bond orders, stability predictions, reactivity)

Theoretical Structure-Activity Relationship (SAR) studies can help to rationalize the observed chemical and biological properties of purine isomers. mdpi.comfabad.org.trnih.gov By calculating various molecular descriptors, such as bond orders, atomic charges, and electrostatic potentials, it is possible to build models that correlate these properties with reactivity or interaction potential.

For purine derivatives, the site of substitution (N7 vs. N9) is a critical determinant of their biological activity. Theoretical calculations can quantify how the N7-substitution in the Famciclovir isomer, compared to the N9-substitution in Famciclovir, alters the electronic properties of the purine base. For example, changes in the electrostatic potential around the purine nitrogen and oxygen atoms can affect hydrogen bonding patterns, which are crucial for molecular recognition by enzymes. Predictions of bond orders can also offer insights into the relative stability of different bonds within the molecule.

Prediction of Regioselectivity in Synthesis using Computational Methods

The synthesis of Famciclovir often produces the N7-isomer as a significant impurity, making the control of regioselectivity a key challenge. researchgate.netnih.gov Computational chemistry can be used to understand and predict the factors governing the N7 versus N9 alkylation of the purine precursor, 2-amino-6-chloropurine (B14584). researchgate.net

By modeling the reaction mechanism, for instance, an SN2 reaction between the purine anion and the side-chain precursor, the activation energies for attack at the N7 and N9 positions can be calculated. d-nb.info These calculations can take into account the nature of the solvent, the base used for deprotonation, and the structure of the electrophile. d-nb.inforesearchgate.net Fukui functions and atomic softness calculations can also be used to predict the most nucleophilic sites on the purine anion, providing a theoretical basis for the observed regioselectivity. researchgate.net Such studies have shown that for adenine (B156593) and guanine (B1146940) anions, the relative nucleophilicity of N7 and N9 is sensitive to the solvent environment. d-nb.info

Future Research Directions and Emerging Methodologies for Famciclovir N7 Isomer Research

Development of Advanced Separation and Detection Technologies for Isomeric Impurities

The accurate detection and quantification of the Famciclovir (B1672041) N7-isomer are paramount for ensuring the quality and safety of the final drug product. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used, future research is geared towards more advanced and efficient separation technologies. sigmaaldrich.comimedpub.com

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. Its use of smaller particle size columns (typically under 2 µm) allows for faster analysis times, higher resolution, and improved sensitivity, making it an ideal candidate for resolving structurally similar isomers like the N7- and N9-isomers of Famciclovir. mdpi.com The enhanced resolution is particularly critical for baseline separation of all potential impurities. theanalyticalscientist.com

Another promising area is the use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is frequently used for detecting drug impurities. nih.gov Column-switching HPLC-MS, for instance, allows for the analysis of complex samples by using a two-dimensional LC system. This technique can effectively desalt samples before they enter the mass spectrometer, making it compatible with a wider range of mobile phases and enhancing detection capabilities for impurities like the N7-isomer. nih.gov

Furthermore, the development of novel stationary phases continues to be a key research focus. Chiral chromatography, which has been successfully used to separate isomers of related antiviral compounds, could be adapted for Famciclovir. nih.gov For example, preparative chiral column chromatography has been employed to resolve single isomers of phosphoramidate (B1195095) ProTide-Acyclovir. nih.gov Research into new column chemistries, such as those based on different bonding technologies or core-shell particles, aims to provide superior selectivity for isomeric separations.

Table 1: Comparison of Chromatographic Techniques for Impurity Analysis

TechniquePrincipleAdvantages for N7-Isomer AnalysisKey Parameters
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Established methodology, widely available. researchgate.netColumn (e.g., C18, RP-8), Mobile Phase (e.g., Acetonitrile (B52724)/Phosphate Buffer), Detector (UV). sigmaaldrich.comimedpub.comuspnf.com
UPLC Uses columns with sub-2 µm particles, requiring higher pressure.Increased resolution, faster run times, higher sensitivity. mdpi.comColumn (e.g., BEH C8, C18), Mobile Phase Gradient, Flow Rate. mdpi.com
LC-MS Combines the separation power of LC with the detection capabilities of MS.Provides molecular weight information for definitive impurity identification. nih.govIonization Source, Mass Analyzer, Non-volatile buffers must be avoided or removed. nih.gov
Column-Switching LC Utilizes two or more columns to enhance separation and for sample clean-up.Allows for complex matrix analysis and desalting before MS detection. nih.govDual column setup, switching valve, coordinated gradient elution.
Chiral Chromatography Employs a chiral stationary phase (CSP) to separate enantiomers or diastereomers.Potential for high selectivity in separating isomers that are otherwise difficult to resolve. nih.govChiral Column (e.g., cellulose-based), specific mobile phase. nih.gov

Integration of Advanced "Omics" Approaches in Impurity Profiling (e.g., Metabolomics, Cheminformatics)

"Omics" technologies offer a holistic view of complex biological and chemical systems, and their integration into pharmaceutical impurity profiling is a burgeoning field.

Cheminformatics , the application of computational methods to solve chemical problems, is a powerful tool for impurity research. pharmaphorum.comdrugdesign.org It can be used to create large databases of chemical structures and their properties, enabling the prediction of characteristics of impurities like the N7-isomer. u-strasbg.fr For instance, cheminformatics tools can perform in silico predictions of toxicity and off-target effects, helping to assess the risk associated with an impurity early in the development process. neovarsity.org Molecular docking, a cheminformatics technique, has been used to study the binding affinities of Famciclovir impurities to biological receptors, providing insights into their potential biological activity. researchgate.net

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can also be applied to impurity profiling. By studying the metabolic fate of a drug and its impurities, researchers can identify potential reactive or toxic metabolites. Techniques like ion mobility-mass spectrometry (IM-MS) coupled with molecular modeling can help differentiate structural isomers of drug metabolites, an approach directly applicable to distinguishing the N7-isomer from other related substances. acs.org This provides a deeper understanding of the impurity's behavior in a biological system.

The convergence of these "omics" fields, often aided by artificial intelligence and machine learning, allows for the analysis of vast datasets to identify patterns and relationships that would otherwise be missed. neovarsity.org This can lead to a more comprehensive understanding of how impurities are formed, their potential biological impact, and how to control them.

Predictive Modeling for Isomeric Impurity Formation and Control in Pharmaceutical Processes

Predictive modeling, a key component of cheminformatics and Quality by Design (QbD), is being increasingly explored to anticipate and control the formation of impurities during drug synthesis. The goal is to move from a reactive to a proactive approach to impurity management.

By leveraging historical process data and computational tools, it is possible to build models that correlate process parameters (e.g., temperature, pH, reagent concentration) with impurity levels. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can predict the chemical properties and reactivity of molecules based on their structure. pharmaphorum.com Such models could be developed to predict the likelihood of N7-isomer formation under different synthetic conditions.

In silico methods are already being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drugs and their impurities. frontiersin.org For example, studies on other drugs like ceftazidime (B193861) have successfully used software to predict the properties of process-related isomers, classifying them based on their structure and potential toxicity. frontiersin.org A similar approach for the Famciclovir N7-isomer could provide valuable insights into its risk profile and establish acceptable limits. These predictive tools can guide process optimization to minimize impurity formation while maintaining product yield and quality. synthinkchemicals.com

Exploration of Novel Synthetic Pathways with Enhanced Regioselectivity and Scalability

The most effective way to control the this compound is to prevent its formation. This has led to significant research into novel synthetic routes with improved regioselectivity for the desired N-9 alkylation over N-7 alkylation.

A major drawback of early synthetic methods was the co-formation of the N-7 isomer, which proved difficult to remove. tandfonline.comderpharmachemica.com Several advanced strategies have been developed to overcome this:

Novel Alkylating Agents: One approach involves using a unique cyclopropane (B1198618) compound as the alkylating agent with N-2-acetyl-7-benzylguanine. This method demonstrated high regioselectivity, yielding the desired N-9 adduct as the sole product, thus avoiding the N-7 isomer issue. tandfonline.comnih.gov

Protecting Group Strategies: Another successful method involves the temporary protection of the N-7 position. By using a formylated pyrimidine (B1678525) intermediate, one of the nitrogen atoms is blocked, directing the alkylation to the desired position and completely eliminating the formation of the N-7 isomer. derpharmachemica.com

Optimized Reaction Conditions: The Mitsunobu reaction has been optimized for the synthesis of Famciclovir, achieving a high degree of regioselectivity (89%) for the N-9 alkylated product. researchgate.net

Isomer Interconversion: An innovative strategy involves the thermal and alkaline-induced isomerization of the unwanted N-7 isomer into the desired N-9 product. This method is highly efficient and avoids the need for chromatographic separation of the isomers. google.com

Biocatalysis: Enzymatic methods offer high selectivity. For example, lipases have been used for the kinetic resolution of a racemic intermediate in the synthesis of enantiopure Famciclovir, showcasing the potential of biocatalysis to achieve highly specific chemical transformations. rsc.org

These emerging synthetic pathways not only enhance regioselectivity but are also designed for improved scalability and cost-effectiveness, making them viable for industrial production. researchgate.net

Table 2: Comparison of Synthetic Strategies to Enhance Regioselectivity

Synthetic StrategyKey Reagents/ConditionsOutcome Regarding N7-IsomerReference
Novel Alkylating Agent N-2-acetyl-7-benzylguanine, cyclopropane compoundN-9 adduct obtained as the sole product. tandfonline.comnih.gov
Protecting Group Approach N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamideFormation of the N-7 isomer is eliminated. derpharmachemica.com
Optimized Mitsunobu Reaction Guanine (B1146940), optimized Mitsunobu conditionsHigh regioselectivity (89%) for the N-9 isomer. researchgate.net
Isomerization Thermal and alkaline treatmentConverts the N-7 isomer into the desired N-9 isomer. google.com
Biocatalysis Lipase (B570770) from Candida cylindraceaEnantioselective resolution of a key intermediate. rsc.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing Famciclovir N7-Isomer from its structural analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation. For NMR, focus on chemical shifts in the purine ring (particularly N7 vs. N9 positions) and coupling constants to confirm isomer identity. HPLC methods should employ chiral stationary phases or ion-pair reagents to resolve retention time differences. Validate purity using mass spectrometry (MS) and compare against reference standards .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer : Prioritize regioselective synthesis by controlling reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, alkylation of guanine derivatives with bromovinyl ether intermediates under alkaline conditions may favor N7 substitution. Purification via recrystallization or preparative HPLC ensures isomer separation. Document reaction parameters (e.g., molar ratios, pH) in detail to enable reproducibility .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH ranges (1–13) and temperatures (25°C–60°C) over 1–4 weeks. Use HPLC-UV to quantify degradation products, such as hydrolyzed or oxidized derivatives. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Include control samples spiked with stabilizers (e.g., antioxidants) to assess protective effects .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its N9-counterpart in in vitro models?

  • Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) to compare enzymatic conversion rates. Quantify metabolites via LC-MS/MS and identify rate-limiting steps (e.g., oxidation by cytochrome P450 isoforms). Pair with molecular docking simulations to assess binding affinity differences between isomers and metabolic enzymes. Validate findings with isotopic labeling to track metabolic fate .

Q. What experimental strategies resolve contradictions in reported antiviral efficacy data for this compound?

  • Methodological Answer : Perform a systematic review using PICOT criteria:

  • Population : Cell lines (e.g., Vero vs. HeLa) or animal models with standardized viral loads.
  • Intervention : Dose-response studies (IC50 calculations) under controlled bioavailability conditions.
  • Comparison : Co-administration with pharmacokinetic enhancers (e.g., probenecid) to isolate isomer-specific effects.
  • Outcome : Quantify viral replication via plaque reduction or qPCR.
  • Time : Monitor efficacy at multiple timepoints (e.g., 24h, 48h).
  • Address confounding variables (e.g., solvent effects, cell viability assays) and apply meta-analysis to harmonize disparate results .

Q. Which in silico models best predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating solubility, logP, and plasma protein binding data. Validate with in vivo pharmacokinetic studies in rodents, sampling plasma, urine, and tissues. Use Monte Carlo simulations to predict human dosing regimens. Correlate PK parameters (AUC, Cmax) with PD outcomes (e.g., viral load reduction) using Emax models .

Methodological Considerations for Data Reporting

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw spectral data, chromatograms, and statistical analysis scripts as supplementary materials .
  • Ethical Compliance : Ensure all in vivo studies adhere to institutional animal care protocols and ARRIVE guidelines. Disclose conflicts of interest and funding sources transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.